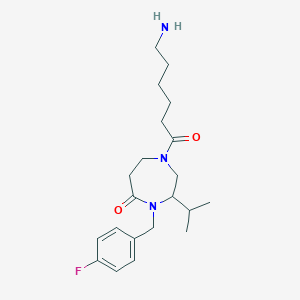
N-(4-ethoxyphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide, also known as GSK-3 inhibitor, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3) and has been found to have potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
N-(4-ethoxyphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide exerts its effects by inhibiting the activity of this compound, which is involved in a variety of cellular processes, including glycogen metabolism, gene expression, and cell proliferation. By inhibiting this compound, this compound can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the activity of this compound, which can result in changes in gene expression, cell proliferation, and metabolism. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-ethoxyphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide is its high potency and specificity for this compound inhibition. This makes it a useful tool for studying the role of this compound in various cellular processes. However, one limitation is that it may have off-target effects on other enzymes or pathways, which could complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on N-(4-ethoxyphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide. Some areas of interest include:
1. Further investigation of its anti-cancer properties and potential use in cancer therapy.
2. Exploration of its neuroprotective effects and potential use in the treatment of neurodegenerative disorders.
3. Investigation of its effects on insulin sensitivity and glucose metabolism, and its potential use in the treatment of diabetes.
4. Development of more potent and selective this compound inhibitors based on the structure of this compound.
In conclusion, this compound is a potent and specific inhibitor of this compound that has potential therapeutic applications in a variety of diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are many potential future directions for research on this compound, which could lead to new insights into its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide involves the reaction of 4-ethoxyphenyl isocyanate with 4-(3-methoxyphenyl)piperazine in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been investigated as a potential treatment for diabetes by improving insulin sensitivity and reducing glucose levels.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-3-26-18-9-7-16(8-10-18)21-20(24)23-13-11-22(12-14-23)17-5-4-6-19(15-17)25-2/h4-10,15H,3,11-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVYIFNFYNDGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-1'-[(6-methylpyridin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5308255.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-ethoxybenzamide hydrochloride](/img/structure/B5308271.png)
![4-{4-[2-oxo-2-(1-piperidinyl)ethyl]-1-piperazinyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5308275.png)
![4-[2-(1-piperidinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5308277.png)
![2-[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinonitrile](/img/structure/B5308290.png)
![3-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5308293.png)
![[1-(1,3-benzodioxol-5-ylacetyl)-4-benzylpiperidin-4-yl]methanol](/img/structure/B5308301.png)

![5-(2-azepan-1-yl-2-oxoethyl)-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5308322.png)
![2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B5308325.png)
![8-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5308327.png)
![N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5308341.png)
![3-(3-hydroxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5308347.png)